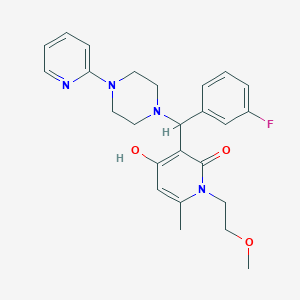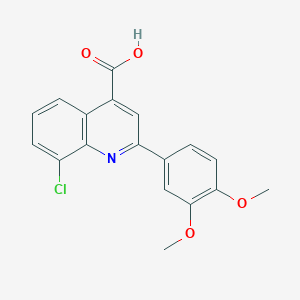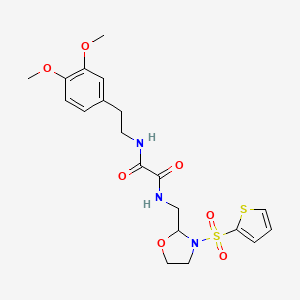
3-(2-chlorobenzyl)-2,4-dioxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the 2-chlorobenzyl group, and the attachment of the 4-(trifluoromethoxy)phenyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, the benzyl group, and the trifluoromethoxy group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrimidine ring, for example, might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
This compound has been utilized in the synthesis of heterocyclic compounds that exhibit antimicrobial properties . The structure-activity relationship (SAR) studies indicate that these compounds can be effective against a variety of microbes. The use of microwave irradiation in synthesis suggests a potential for rapid and green chemistry approaches in developing new antimicrobial agents.
Pharmaceutical Drug Synthesis
The trifluoromethoxy phenyl group within the compound is indicative of its potential use in pharmaceuticals . Compounds with this group have been found in FDA-approved drugs, suggesting that our compound could be a precursor or an intermediate in the synthesis of drugs with various pharmacological activities.
Agrochemical Applications
Related compounds with trifluoromethyl groups have been used in the development of agrochemicals . This implies that our compound could be explored for its utility in creating pesticides or herbicides, contributing to the agricultural industry by protecting crops from pests and diseases.
Organic Synthesis and Catalysis
The compound’s structure, which includes a benzyl and tetrahydropyrimidine moiety, suggests its use in organic synthesis and catalysis . It could serve as a building block for synthesizing more complex molecules or as a catalyst in chemical reactions due to its potential reactivity.
Environmental Science Research
While direct applications in environmental science are not explicitly mentioned, the methodologies used in synthesizing and studying such compounds can be applied to environmental research . For instance, the green chemistry aspects of microwave-assisted synthesis could be beneficial in developing environmentally friendly processes.
Technological Advancements in Synthesis Methods
The compound’s synthesis involves microwave-assisted methods, which are part of a broader technological advancement in chemical synthesis . This technique offers a more efficient and sustainable approach to compound development, which could be applied to various fields of material science and engineering.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O4/c20-15-4-2-1-3-11(15)10-26-17(28)14(9-24-18(26)29)16(27)25-12-5-7-13(8-6-12)30-19(21,22)23/h1-9H,10H2,(H,24,29)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIOYXSZLRNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-2,4-dioxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2923894.png)
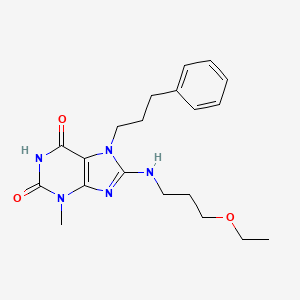

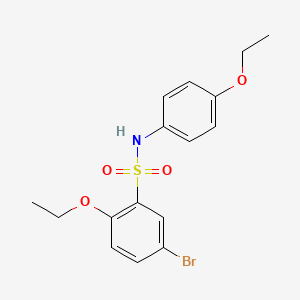

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2923905.png)

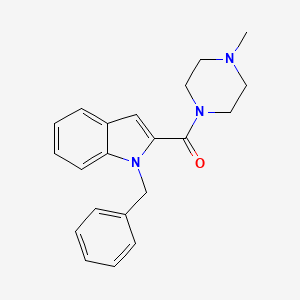
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2923909.png)
